4-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,3-oxazole
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Description
The compound belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. Pyridazinone, a derivative of pyridazine, was initially exploited in search of cardiovascular drugs and for its use in agrochemicals . A variety of approaches to use the pyridazinone system in drug design have been well described in a number of recent articles .Molecular Structure Analysis
Pyridazines are organic compounds derived by replacing two carbons in the benzene ring by nitrogen atoms . Pyridazinones are a category of pyridazine which contain nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality .Chemical Reactions Analysis
The compound 6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone exhibited anti-inflammatory activity similar to indomethacin . The structure-activity relationship (SAR) of these compounds confirmed the influence of substitution at position 6 in the 3(2H)-pyridazinone ring toward the anti-inflammatory–analgesic potency of the molecules .Physical and Chemical Properties Analysis
The compound has a molecular weight of 282.32 . It is a powder at room temperature .Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-[[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O/c1-14-18(21-13-26-14)12-24-8-10-25(11-9-24)19-7-6-17(22-23-19)15-2-4-16(20)5-3-15/h2-7,13H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZFEMYDPAKVJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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